
3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a phenyl ring via a propiophenone group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction . The propiophenone group could potentially be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3-dioxane ring, a phenyl ring, and a propiophenone group . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxane ring could be hydrolyzed under acidic conditions to yield a diol . The propiophenone group could undergo various reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a 1,3-dioxane ring generally have relatively low boiling points for their molecular weight, and are often liquids at room temperature .Applications De Recherche Scientifique
Vinylphosphonium Salt Mediated Reactions
- Application : This compound is involved in the reactions between alkyl propiolates and aminophenols or hydroxyphenols. These reactions can lead to the production of various derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate or 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one, showing its utility in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Allosteric Modifiers of Hemoglobin
- Application : The derivatives of this compound have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, indicating a potential role in the treatment of conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
Acylation and Alkylation in Polyphosphoric Acid
- Application : It has been used in the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid, showing its role in complex organic synthesis processes (Kasturi & Damodaran, 1969).
Liquid Crystalline Polymers
- Application : Compounds containing 1,3-dioxane-2,5-diyl groups, related to 3-(1,3-dioxan-2-yl)-4'-phenoxypropiophenone, have been utilized in the synthesis of liquid crystalline polymers. These polymers present smectic mesomorphism, which is relevant in materials science (Hsu, Rodriguez-Parada, & Percec, 1987).
Thromboxane Receptor Antagonist Synthesis
- Application : A novel thromboxane receptor antagonist, synthesized using a compound structurally related to 3-(1,3-dioxan-2-yl)-4'-phenoxypropiophenone, demonstrated potent in vivo activity, which could be significant in pharmacological research (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).
Ferroelectric Liquid Crystal Materials
- Application : Research on compounds like (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-Methylbutoxy)benzoates, related to the target compound, showed ferroelectric liquid-crystal behavior, indicating potential applications in advanced materials technology (Haramoto & Kamogawa, 1990).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as ssr411298, have been shown to inhibit fatty acid amide hydrolase (faah), an enzyme responsible for the degradation of endocannabinoids .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). These endocannabinoids play a crucial role in various physiological processes, including appetite, cognition, anxiety, mood, and pain .
Result of Action
The increase in endocannabinoid levels due to FAAH inhibition can lead to various effects. For instance, SSR411298, a similar compound, has shown robust antidepressant-like activity in animal models .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYMZXRKNVAAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646004 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
CAS RN |
884504-36-3 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

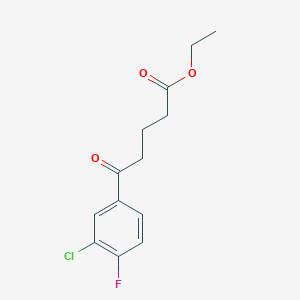
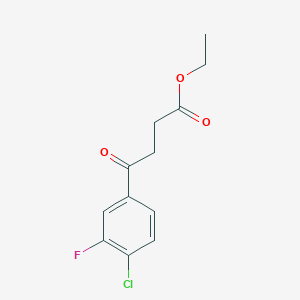
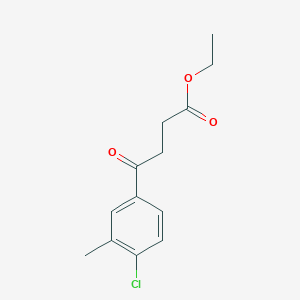

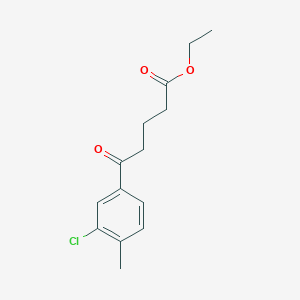
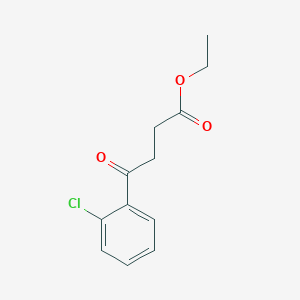
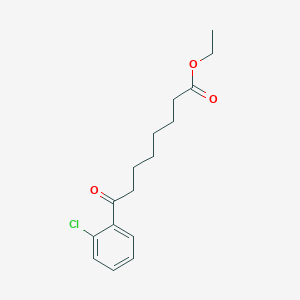
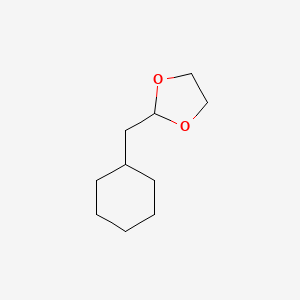
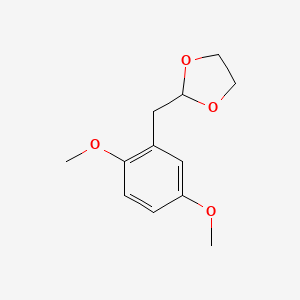
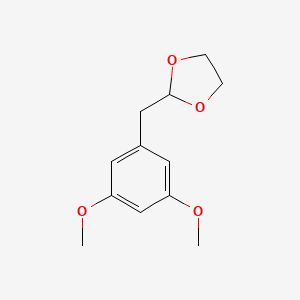

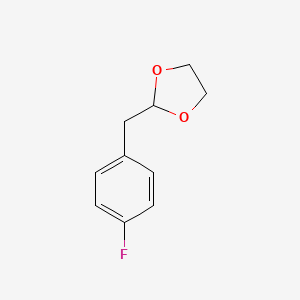
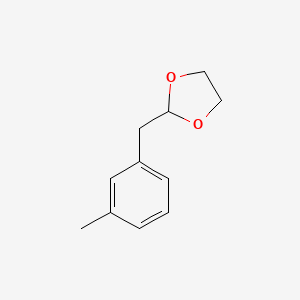
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)